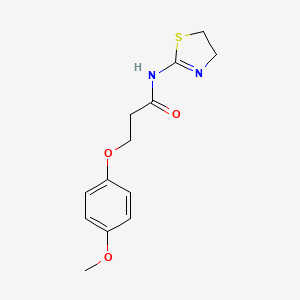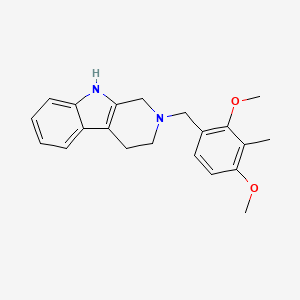
2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in various plants, including the Banisteriopsis caapi vine. Harmine has been used traditionally in South American shamanic rituals for its psychoactive properties. In recent years, harmine has gained attention for its potential therapeutic applications in various diseases.
Mécanisme D'action
Harmine works by inhibiting the activity of various enzymes and receptors in the body. It inhibits the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain. Harmine also binds to and activates the sigma-1 receptor, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Harmine has been shown to have anti-inflammatory and antioxidant properties as well.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages as a research tool. It is relatively easy to synthesize and has low toxicity. It has also been shown to have a wide range of therapeutic applications, making it a versatile research tool. However, 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several limitations as well. It has poor solubility in water, which can make it difficult to administer in lab experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One direction is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as depression and anxiety. Additionally, the mechanisms underlying this compound's therapeutic effects need to be further elucidated. Overall, this compound has great potential as a therapeutic agent and as a research tool in various fields.
Méthodes De Synthèse
Harmine can be synthesized from the harmaline alkaloid, which is extracted from the Peganum harmala plant. The synthesis involves a reduction and methylation reaction, which results in the formation of 2-(2,4-dimethoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The purity of the synthesized this compound can be increased by chromatography techniques.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Harmine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques in Alzheimer's disease and increasing dopamine levels in Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-20(24-2)9-8-15(21(14)25-3)12-23-11-10-17-16-6-4-5-7-18(16)22-19(17)13-23/h4-9,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVLKRCYNABSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
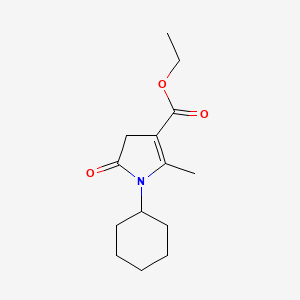
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)
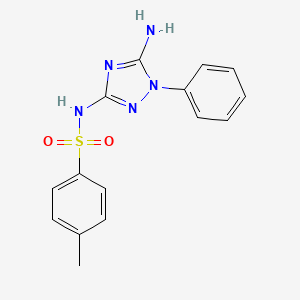
![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
![2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
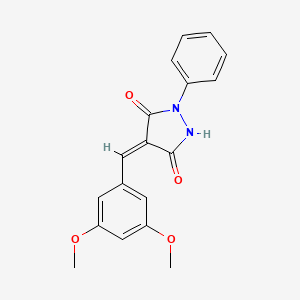
![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)
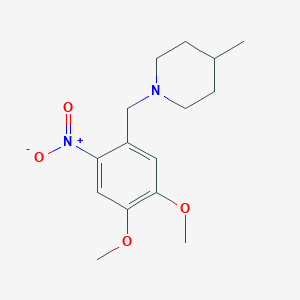
![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
